![molecular formula C17H19NO6S B2415277 2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid CAS No. 380342-64-3](/img/structure/B2415277.png)
2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid” is a chemical compound with the CAS Number: 380342-64-3 . It has a molecular weight of 365.41 and its IUPAC name is {4- [ [ (4-ethoxyphenyl)sulfonyl] (methyl)amino]phenoxy}acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19NO6S/c1-3-23-14-8-10-16 (11-9-14)25 (21,22)18 (2)13-4-6-15 (7-5-13)24-12-17 (19)20/h4-11H,3,12H2,1-2H3, (H,19,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties may be available in the Material Safety Data Sheet (MSDS) or other product documentation .科学的研究の応用
Synthesis and Chemical Properties
Sulfonated Schiff Base Copper(II) Complexes as Catalysts : Research by Hazra et al. (2015) explored the synthesis of sulfonated Schiff base copper(II) complexes using 2-aminobenzenesulfonic acid. The study focused on the application of these complexes as selective catalysts for alcohol oxidation, revealing their potential in chemical synthesis and industrial applications (Hazra et al., 2015).
Molecular Interactions and Structure Analysis
Hydrogen Bond Studies in Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides : Romero & Angela Margarita (2008) conducted a comprehensive study on hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides. The research involved synthesizing compounds, studying their intra- and intermolecular hydrogen bonds, and determining molecular structures through X-ray crystallography and NBO studies. This work provides valuable insights into the molecular interactions and electronic behavior of these compounds (Romero & Angela Margarita, 2008).
Antimicrobial and Antiviral Research
Phenoxy Acetic Acid Derivatives as Anti-mycobacterial Agents : Yar et al. (2006) explored the synthesis of phenoxy acetic acid derivatives and their application as anti-mycobacterial agents against Mycobacterium tuberculosis H37 Rv. This research highlights the potential of these compounds in addressing tuberculosis and possibly other mycobacterial infections (Yar et al., 2006).
In Vitro Antiviral Activity of Novel Phenoxy Acetic Acid Derivatives : Shahar Yar et al. (2009) synthesized substituted phenoxy acetic acid-derived pyrazolines to evaluate their in vitro cytotoxicity and antiviral activity. Although no specific antiviral activity was observed, the study provides a foundation for further research in this domain (Shahar Yar et al., 2009).
Environmental Applications
Adsorption and Removal of Phenoxy Acetic Herbicides from Water : Spaltro et al. (2018) examined the use of commercial activated carbons for the adsorption and removal of phenoxy acetic class-herbicides from water, addressing environmental concerns related to water pollution. The study offers insights into the mechanisms and effectiveness of adsorption processes for herbicide removal (Spaltro et al., 2018).
Safety and Hazards
作用機序
Target of Action
The primary target of 2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid is the enzyme cyclooxygenase-2 (COX-2) . COX-2 plays a key role in converting arachidonic acid into prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
The compound selectively inhibits COX-2, reducing the production of prostaglandins . This results in decreased inflammation and pain signaling .
Biochemical Pathways
By inhibiting COX-2, the compound disrupts the arachidonic acid pathway, reducing the production of prostaglandins . This can have downstream effects on inflammation and pain signaling.
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in decreased inflammation and pain signaling . This can provide relief from symptoms in conditions such as arthritis.
特性
IUPAC Name |
2-[4-[(4-ethoxyphenyl)sulfonyl-methylamino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-3-23-14-8-10-16(11-9-14)25(21,22)18(2)13-4-6-15(7-5-13)24-12-17(19)20/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADVAMHHRRGUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

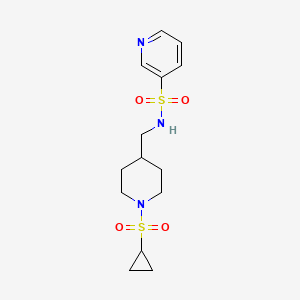
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2415197.png)
![6-allyl-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2415198.png)
amine hydrochloride](/img/no-structure.png)
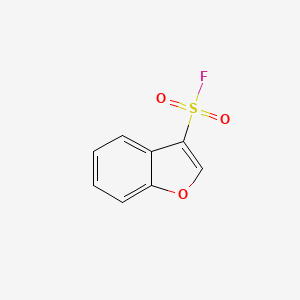
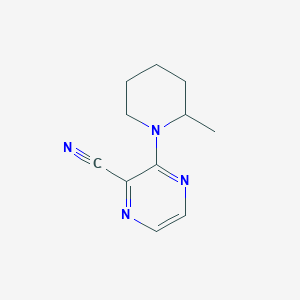
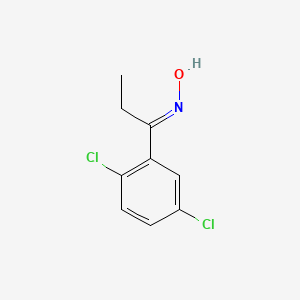
![(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2415205.png)
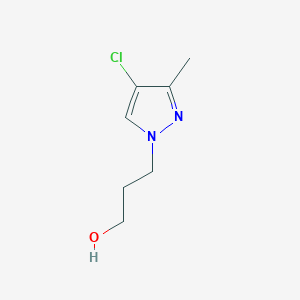
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2415207.png)
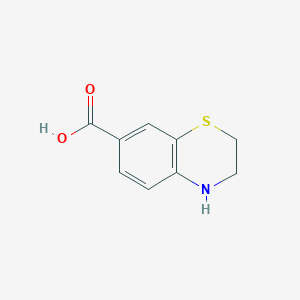
![(4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2415211.png)
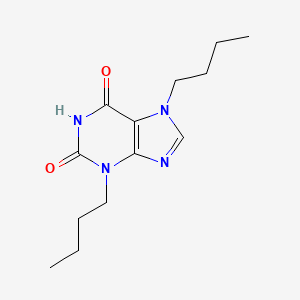
![1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2415214.png)